1-(3-Chloro-2-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Description
1-(3-Chloro-2-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea is a urea derivative featuring a 3-chloro-2-methylphenyl group and a cyclohexyl moiety substituted with a 3-methyl-1,2,4-oxadiazole ring. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for enhancing metabolic stability and binding affinity in drug design. The chloro and methyl substituents on the phenyl group likely influence lipophilicity and steric interactions, impacting bioavailability and target engagement .
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-11-13(18)7-6-8-14(11)20-16(23)21-17(9-4-3-5-10-17)15-19-12(2)22-24-15/h6-8H,3-5,9-10H2,1-2H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUVNGPAAACGFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(3-Chloro-2-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is classified as an organic urea derivative with the following molecular formula:
- Chemical Formula : C18H23ClN2O2
- Molecular Weight : 334.84 g/mol
- IUPAC Name : (3S)-N-(3-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Recent studies indicate that compounds containing the 1,2,4-oxadiazole moiety exhibit a variety of biological activities, including anticancer and antimicrobial properties. The specific mechanisms through which 1-(3-Chloro-2-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea operates may involve:
- Inhibition of Urease Activity : Urease inhibitors are critical in managing conditions such as kidney stones and peptic ulcers. This compound has shown promising results in inhibiting jack bean urease (JBU), with IC50 values indicating potent activity compared to standard thiourea .
Anticancer Activity
Compounds with oxadiazole derivatives have been reported to exhibit significant antiproliferative effects against various cancer cell lines. For instance:
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| T-47D (Breast) | 0.67 | Sorafenib |
| HCT-116 (Colon) | 0.80 | Sorafenib |
| ACHN (Renal) | 0.87 | Sorafenib |
These findings suggest that the compound may serve as a lead for developing new anticancer agents .
Urease Inhibition
In a study evaluating the inhibitory effects on urease, the compound demonstrated significant anti-urease activity with IC50 values ranging from 0.0019 to 0.0532 µM, outperforming traditional inhibitors . This positions it as a potential therapeutic candidate for diseases associated with urease activity.
Case Studies
Several studies have highlighted the biological efficacy of similar compounds:
- Urease Inhibition Study : A set of thiourea hybrids was synthesized and tested for their urease inhibitory activity. The most potent compound exhibited an IC50 of 0.0019 µM against JBU, indicating strong potential for clinical applications in treating urease-related conditions .
- Antiproliferative Activity : Research on various oxadiazole derivatives showed broad-spectrum antiproliferative activity across multiple cancer types, with notable inhibition percentages against breast and melanoma cell lines .
Comparaison Avec Des Composés Similaires
Structural and Physicochemical Properties
Key structural variations among analogues include substitutions on the phenyl ring, modifications to the oxadiazole substituent, and alterations to the urea linker. Below is a comparative analysis:
Q & A
Q. Systematic substitutions :
Q. Biological profiling :
- Screen analogs against target-specific assays (e.g., antiplasmodial activity via PfLDH inhibition or GPCR binding using radioligand displacement ).
- Case study : Trifluoromethyl oxadiazole analogs showed 10× higher antiplasmodial activity (IC 0.8 μM) compared to methyl derivatives .
Q. How should conflicting bioassay data (e.g., variable IC values across studies) be resolved?
- Troubleshooting steps :
Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1% v/v) .
Solubility assessment : Pre-test compound solubility in assay buffers using nephelometry; use co-solvents (e.g., 2% β-cyclodextrin) if precipitation occurs .
Metabolic stability : Evaluate hepatic microsomal stability (e.g., t in human liver microsomes) to rule out rapid degradation .
Q. What computational methods support mechanistic studies of this compound’s target engagement?
- Protocol :
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., 5-HT receptor active site) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors from oxadiazole) using Schrödinger’s Phase .
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